molecular formula C18H20N2OS B11808584 (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B11808584
M. Wt: 312.4 g/mol
InChI Key: IRDSLQQRCGAYSJ-UHFFFAOYSA-N
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Description

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe final step involves coupling the pyrrolidine and pyridine rings with the phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity to its targets, while the phenyl group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to the combination of its pyrrolidine and pyridine rings, along with the ethylthio group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

[2-(6-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H20N2OS/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3

InChI Key

IRDSLQQRCGAYSJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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